Preclinical studies in rats demonstrated Abecarnil's anxiolytic and anticonvulsant effects. These studies compared Abecarnil to diazepam, a commonly used medication for anxiety and seizures. Both drugs displayed similar anxiolytic effects, but Abecarnil, unlike diazepam, did not cause memory impairments []. This finding suggested Abecarnil might offer an advantage in terms of side effects compared to existing medications.
Several clinical trials have evaluated Abecarnil's efficacy and safety in treating generalized anxiety disorder (GAD). These studies involved comparing Abecarnil to placebo and other established medications like diazepam and buspirone.
Abecarnil, chemically known as isopropyl 6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate, is a novel compound belonging to the beta-carboline class. It is primarily recognized for its role as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid A receptor, which plays a crucial role in modulating neurotransmission in the central nervous system. Abecarnil exhibits significant anxiolytic and anticonvulsant properties, making it a compound of interest in pharmacological research aimed at developing new therapeutic agents for anxiety and seizure disorders .
Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Abecarnil has demonstrated potent biological activity, particularly in the following areas:
The synthesis of abecarnil involves several key steps:
Abecarnil's primary applications are centered around its potential use as an anxiolytic and anticonvulsant agent. Although it has not yet been commercially developed for human use, it serves as an important research tool for understanding GABAergic modulation and developing new sedative and anxiolytic drugs .
Studies on abecarnil's interactions have revealed its selective binding affinity to benzodiazepine receptors, particularly BZ1 receptors. The compound has been shown to suppress both sedative and ataxic effects induced by other benzodiazepines like diazepam, indicating its unique profile in modulating receptor activity without eliciting significant side effects .
Several compounds exhibit similarities to abecarnil in terms of structure and pharmacological activity:
| Compound Name | Structure Type | Primary Action | Unique Feature |
|---|---|---|---|
| Diazepam | Benzodiazepine | Anxiolytic, Sedative | Strong sedative effects |
| Clonazepam | Benzodiazepine | Anxiolytic, Anticonvulsant | Longer half-life |
| Flumazenil | Benzodiazepine Antagonist | Reversal of sedation | Antagonistic properties |
| Zaleplon | Non-benzodiazepine | Hypnotic | Rapid onset of action |
Abecarnil stands out due to its partial agonist activity at the benzodiazepine site, which allows it to provide anxiolytic effects with reduced sedation compared to traditional benzodiazepines like diazepam .
Abecarnil possesses the empirical formula C24H24N2O4, representing a molecular composition of 24 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms [1] [3] [32]. This formula reflects the compound's classification as a beta-carboline derivative with specific substitution patterns that define its structural identity [2]. The elemental composition analysis reveals carbon comprising 71.27%, hydrogen 5.98%, nitrogen 6.93%, and oxygen 15.82% of the total molecular mass [5] [32]. The stoichiometric arrangement of these elements within the molecular framework establishes the fundamental structural parameters that govern the compound's chemical behavior and biological activity [1] [4].
The molecular weight of Abecarnil has been precisely determined as 404.5 grams per mole through advanced analytical techniques [1] [4] [5]. Mass spectrometric analysis confirms this molecular mass value, with the monoisotopic mass calculated as 404.173607 atomic mass units [3]. The molecular weight determination is critical for pharmaceutical characterization and represents the sum of all atomic masses within the molecular structure [4]. Computational chemistry calculations validate this molecular weight through structural modeling approaches that account for the complete atomic composition [10] [32]. The molecular weight serves as a fundamental parameter for pharmacokinetic modeling and structure-activity relationship studies of this beta-carboline compound [11].
Abecarnil is constructed upon the beta-carboline scaffold, specifically the 9H-pyrido[3,4-b]indole core structure [1] [3] [12]. This heterocyclic framework represents a tricyclic aromatic system formed by the fusion of an indole ring with a pyridine ring, creating the characteristic beta-carboline architecture [2] [8]. The beta-carboline scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets through its planar aromatic system [8] [27]. The specific connectivity pattern in Abecarnil involves the pyrido[3,4-b]indole arrangement, which distinguishes it from other carboline isomers through its unique ring fusion geometry [3] [12]. This architectural framework provides the structural foundation for the compound's pharmacological properties and receptor binding characteristics [11].
The structural architecture of Abecarnil incorporates several critical functional groups that define its chemical and biological properties [1] [11]. The compound features a methoxymethyl substituent at the 4-position of the beta-carboline core, contributing to its electronic properties and binding characteristics [3] [11]. A phenylmethoxy group is positioned at the 6-position, providing additional aromatic character and influencing the compound's lipophilicity [1] [12]. The carboxylate ester functionality is present as an isopropyl ester at the 3-position, which significantly affects the compound's pharmacokinetic properties and metabolic stability [11] [32]. These substituent patterns create a specific three-dimensional molecular geometry that is essential for the compound's selective binding to benzodiazepine receptors [11]. The combination of these functional groups establishes the unique pharmacophore that distinguishes Abecarnil from other beta-carboline derivatives [2] [4].
The International Union of Pure and Applied Chemistry nomenclature for Abecarnil is propan-2-yl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate [1] [3]. This systematic name precisely describes the molecular structure according to standardized chemical naming conventions [2]. Alternative IUPAC representations include isopropyl 6-(benzyloxy)-4-(methoxymethyl)-9H-beta-carboline-3-carboxylate, which emphasizes the beta-carboline core structure [3] [12]. The Chemical Abstract Service name is recorded as 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylic acid 1-methylethyl ester [12] [32]. These nomenclature systems provide unambiguous identification of the compound's structural features and facilitate accurate communication within the scientific community [1] [3].
Abecarnil demonstrates specific solubility characteristics that influence its pharmaceutical applications and analytical methods [4] [10]. The compound exhibits solubility in dimethyl sulfoxide, which is commonly utilized for preparing stock solutions in research applications [4] [10]. Methanol represents another suitable solvent for dissolving Abecarnil, particularly for analytical procedures [32]. The compound shows limited aqueous solubility, which is typical for beta-carboline derivatives with extensive aromatic substitution [4]. Solubility testing reveals compatibility with various organic solvents including acetonitrile and other polar aprotic solvents used in chromatographic analysis [4] [10]. The solubility profile significantly impacts the compound's bioavailability and formulation strategies for experimental applications [10].
The stability characteristics of Abecarnil have been extensively characterized under various storage and analytical conditions [4] [12]. Crystalline forms of the compound exhibit melting points between 150-151°C when recrystallized from ethyl acetate, indicating good thermal stability [12]. The compound demonstrates stability under standard laboratory storage conditions when maintained at low temperatures [4] [10]. Computational predictions suggest a boiling point of approximately 620.2°C at standard atmospheric pressure, though this represents theoretical calculations rather than experimental measurements [4]. Long-term stability studies indicate that Abecarnil maintains its structural integrity when stored appropriately, with recommended storage at -20°C for extended periods [4] [10]. The compound's stability profile supports its use in various analytical and research applications [32].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of Abecarnil through characteristic chemical shifts and coupling patterns [32]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the aromatic protons of the beta-carboline core and the phenylmethoxy substituent [11]. The methoxymethyl group produces characteristic signals that confirm the 4-position substitution pattern [3] [32]. Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight, providing definitive molecular identification [32]. High-performance liquid chromatography coupled with mass spectrometry serves as a standard analytical method for purity determination and structural confirmation [32]. These spectroscopic techniques collectively provide comprehensive structural characterization and analytical validation of the compound [11] [32].
The pharmacophore of Abecarnil encompasses the essential structural features required for its biological activity at benzodiazepine receptors [11] [24]. The beta-carboline core represents the primary pharmacophoric element, providing the basic scaffold for receptor recognition [8] [24]. The 6-position phenylmethoxy substituent contributes significantly to binding affinity and selectivity profiles [11]. The 4-position methoxymethyl group influences the electronic distribution within the aromatic system, affecting receptor binding characteristics [11] [24]. The 3-position carboxylate ester functionality modulates the compound's pharmacokinetic properties while maintaining receptor binding capability [11]. These pharmacophoric elements work synergistically to create the specific binding profile that distinguishes Abecarnil from other beta-carboline derivatives [24] [30].
Conformational studies of Abecarnil reveal important structure-activity relationships related to its three-dimensional molecular geometry [21] [24]. The beta-carboline scaffold adopts a planar conformation that facilitates optimal receptor binding interactions [21]. Molecular dynamics simulations indicate that the compound maintains conformational stability under physiological conditions [24]. The phenylmethoxy substituent exhibits rotational flexibility that may contribute to induced-fit binding mechanisms [21] [24]. Computational analysis suggests that specific conformational states are preferred for optimal receptor binding affinity [24]. The conformational profile of Abecarnil influences its selectivity for different receptor subtypes and contributes to its unique pharmacological properties [21] [24].
The electronic distribution within the Abecarnil molecular structure significantly influences its biological activity and receptor binding characteristics [24] [30]. The beta-carboline aromatic system exhibits electron-rich regions that facilitate favorable interactions with receptor binding sites [24]. The methoxymethyl and phenylmethoxy substituents contribute electron-donating effects that modulate the overall electronic character of the molecule [30]. Computational analysis reveals specific molecular orbital distributions that correlate with binding affinity patterns [24]. The electronic properties influence the compound's ability to form hydrogen bonds and aromatic stacking interactions with receptor residues [24] [30]. These electronic distribution effects are fundamental to understanding the molecular basis of Abecarnil's pharmacological selectivity and potency [24].
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C24H24N2O4 | [1] [3] |
| Molecular Weight | 404.5 g/mol | [1] [4] |
| Melting Point | 150-151°C | [12] |
| Density | 1.246 g/cm³ | [4] |
| LogP | 5.006 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 8 | [4] |
| IUPAC Name | propan-2-yl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | [1] [3] |
| Alternative Name | ZK-112119 | [2] [4] |
| Chemical Abstract Service Number | 111841-85-1 | [1] [3] |
The synthesis of Abecarnil has traditionally relied on established methodologies for constructing the β-carboline core structure. The most fundamental classical approaches include the Pictet-Spengler reaction and Bischler-Napieralski cyclization, which have served as foundational methods for β-carboline synthesis for over a century [1] [2].
The Pictet-Spengler reaction represents the most widely used classical route for β-carboline synthesis. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions, typically employing trifluoroacetic acid or para-toluenesulfonic acid as catalysts [1]. For Abecarnil synthesis, this method produces tetrahydro-β-carboline intermediates that require subsequent oxidative aromatization to achieve the fully aromatic β-carboline core. The reaction proceeds through formation of an iminium ion intermediate followed by intramolecular cyclization, providing access to the tricyclic framework with yields typically ranging from 50-80% [1] [2].
The Bischler-Napieralski cyclization offers an alternative classical approach, utilizing acylated tryptamine derivatives that undergo cyclization under dehydrating conditions. Traditional conditions employ phosphorus oxychloride in high-boiling solvents at elevated temperatures, though modern variants utilize milder reagents such as propanephosphonic acid cyclic anhydride [1]. This method generates dihydro-β-carboline intermediates that are more readily oxidized to the aromatic system compared to the tetrahydro derivatives from Pictet-Spengler reactions, with yields typically ranging from 40-75% [3].
Contemporary synthetic strategies have significantly advanced the field through the development of highly selective and efficient methodologies that address stereochemical control and functional group tolerance.
The asymmetric Michael addition has emerged as a cornerstone methodology for stereoselective Abecarnil synthesis. This approach employs 2-bromonitrostyrene as the Michael acceptor in conjunction with chiral nickel(II) complexes as catalysts . The reaction achieves exceptional enantioselectivity through the formation of a chiral catalyst-substrate complex that controls the approach of the nucleophile to the electrophilic alkene.
The mechanism involves coordination of the nickel catalyst to both the nitrostyrene acceptor and the nucleophilic component, creating a well-defined transition state geometry. This three-dimensional arrangement ensures preferential formation of one enantiomer, typically achieving enantiomeric excesses exceeding 90% [6] [7]. The resulting β-nitroester products serve as versatile intermediates that can be readily transformed into the target β-carboline structure through subsequent cyclization and functional group manipulations.
The scope of this methodology extends to various substituted nitrostyrenes and different nucleophilic partners, including malonate derivatives and other activated methylene compounds [8] [7]. Reaction conditions are typically mild, conducted at ambient temperature in polar aprotic solvents, making this approach highly attractive for complex molecule synthesis .
The nitro-Mannich reaction coupled with lactamization represents a powerful cascade methodology for direct construction of polycyclic β-carboline derivatives. This approach utilizes methyl 3-nitropropanoate as the nitro component, which undergoes three-component coupling with in situ formed imines generated from aldehydes and amines [9] [10].
The reaction proceeds through initial formation of an imine from the aldehyde and amine components, followed by nitro-Mannich addition of the nitroester to generate a β-nitroamine intermediate [9]. This intermediate spontaneously undergoes intramolecular lactamization, forming a cyclic lactam structure that incorporates the β-carboline framework. The cascade nature of this transformation enables formation of multiple bonds and rings in a single operation, significantly improving synthetic efficiency [10] [11].
Key advantages include high diastereoselectivity, often exceeding 95%, and broad substrate scope encompassing both aromatic and aliphatic aldehydes [9]. The reaction tolerates various functional groups and can be extended to cyclic imines, enabling access to complex polycyclic architectures relevant to Abecarnil and related compounds [10]. Typical yields range from 68-85%, making this methodology highly competitive with traditional multi-step approaches [9].
The Krapcho decarboxylation has proven invaluable for late-stage functional group manipulations in Abecarnil synthesis, particularly for removal of ester functionalities under mild, neutral conditions [12] [13]. This reaction employs lithium chloride or sodium chloride in dimethyl sulfoxide at elevated temperatures, typically 150°C, to effect dealkoxycarbonylation of β-ketoesters and related activated esters [12].
The mechanism involves nucleophilic attack by the chloride anion on the alkyl group of the ester, followed by elimination to generate an alkyl halide and a carboxylate that spontaneously decarboxylates [12] [14]. The resulting carbanion intermediate is protonated by water present in the reaction mixture, yielding the decarboxylated product. This transformation is particularly valuable because it proceeds under essentially neutral conditions, tolerating acid- and base-sensitive substrates [14] [13].
For Abecarnil synthesis, Krapcho decarboxylation enables conversion of malonate-derived intermediates to the corresponding methyl compounds, effectively serving as a synthetic equivalent of direct methylation reactions . The reaction shows excellent chemoselectivity and functional group tolerance, with yields typically ranging from 70-95% [12] [13]. The mild conditions and neutral pH make this methodology compatible with complex, multifunctional substrates common in alkaloid synthesis [14].
Beyond the established classical and modern approaches, several alternative synthetic pathways have been developed that offer unique advantages for specific synthetic challenges in Abecarnil preparation.
Palladium-catalyzed annulation methodologies represent a significant advancement in β-carboline synthesis. These reactions employ palladium tetrakis(triphenylphosphine) as catalyst to effect annulation of terminal acetylenes with iminohalide precursors [15] [16]. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by insertion of the alkyne and reductive elimination to form the carboline ring system. This methodology has been successfully applied to the synthesis of both Abecarnil and related β-carboline alkaloids, achieving yields of 44-85% [17] [15].
Silver-mediated oxidation provides an efficient method for converting tetrahydro-β-carboline intermediates to fully aromatic β-carbolines. This approach employs silver carbonate as a mild oxidizing agent that selectively removes hydrogen from the saturated ring without affecting other functional groups [1]. The reaction tolerates reduction-sensitive substituents and provides clean conversion with yields ranging from 24-70% [1].
CDI-mediated esterification offers a versatile approach for late-stage derivatization of β-carboline carboxylic acids. Using 1,1′-carbonyldiimidazole in combination with various alcohols and 1,8-diazabicyclo[5.4.0]undec-7-ene enables efficient formation of diverse ester derivatives [18]. This methodology is particularly valuable for structure-activity relationship studies and has been demonstrated on multi-gram scales with yields of 75-95% [18].
The complex nature of Abecarnil and its synthetic intermediates necessitates sophisticated analytical and purification methodologies to ensure product quality and identity.
Crystallization from isopropyl acetate has been extensively studied for Abecarnil polymorph control. This solvent system enables selective crystallization of specific polymorphic forms through careful control of seeding techniques and temperature profiles [19] [20]. The metastable Form A can be obtained reproducibly through seeding strategies, while unseeded crystallizations typically yield Form B [19]. The crystallization process requires precise control of seed addition timing and temperature ramping to achieve the desired polymorphic outcome [20].
High-performance liquid chromatography methods have been developed for both analytical and preparative applications. Reverse-phase systems using C8 or C18 stationary phases with methanol-water mobile phases provide excellent resolution of Abecarnil from synthetic impurities and degradation products [21]. Hydrophobic interaction chromatography has proven particularly valuable for analyzing drug-conjugate systems where Abecarnil derivatives are attached to larger molecular frameworks [21].
Mass spectrometric analysis employing electrospray ionization time-of-flight detection provides accurate molecular weight determination and structural confirmation [21]. This technique is particularly valuable for characterizing synthetic intermediates and confirming the identity of final products. The high mass accuracy achievable with modern instruments enables differentiation of closely related structural isomers [21].
Nuclear magnetic resonance spectroscopy remains the gold standard for structural elucidation of Abecarnil and its derivatives. Both one-dimensional and two-dimensional techniques provide comprehensive structural information, including stereochemical assignments critical for evaluating the success of asymmetric synthetic transformations [1]. Chemical shift databases specific to β-carboline derivatives facilitate rapid structure confirmation [1].
The translation of laboratory-scale Abecarnil synthesis to industrial production presents several significant challenges that must be addressed through careful process development.
Heat and mass transfer limitations become critical factors at larger scales, particularly for reactions involving heterogeneous catalysis or crystallization processes [20] [22]. The asymmetric Michael addition, while highly selective at laboratory scale, requires careful temperature control to maintain enantioselectivity during scale-up [7]. Industrial reactors must be designed with adequate heat exchange capacity to maintain the narrow temperature windows required for optimal stereochemical control [20].
Catalyst recovery and recycling represents both an economic and environmental imperative for large-scale synthesis. The chiral nickel complexes employed in asymmetric Michael additions are expensive and must be efficiently recovered for economic viability [7]. Development of immobilized catalyst systems or heterogeneous alternatives can address both cost and separation challenges [20].
Solvent management and recycling requires comprehensive process integration to minimize waste and reduce environmental impact. The large volumes of dimethyl sulfoxide used in Krapcho decarboxylations necessitate efficient recovery systems to make the process economically viable [13]. Implementation of distillation and purification systems for solvent recovery adds complexity but is essential for sustainable large-scale production [20].
Quality control and analytical monitoring must be implemented throughout the production process to ensure consistent product quality. Real-time monitoring of critical process parameters, including temperature, pH, and reaction conversion, enables rapid identification and correction of deviations from optimal conditions [20] [22]. Development of robust analytical methods that can be implemented in production environments is crucial for maintaining product specifications [23].
The pharmaceutical industry's increasing focus on sustainability has driven development of environmentally benign synthetic approaches for Abecarnil production.
Solvent substitution strategies have focused on replacing hazardous organic solvents with more benign alternatives. Water-based reaction systems have been developed for several key transformations, including modified Pictet-Spengler reactions that proceed efficiently in aqueous media [24] [25]. Ionic liquids and deep eutectic solvents provide alternative reaction media that combine good solvating properties with low volatility and reduced environmental impact [24].
Catalytic methodologies emphasizing atom economy and waste reduction have been prioritized in green synthetic approaches. Organocatalytic systems that avoid heavy metals while maintaining high selectivity represent significant advances [26]. Biocatalytic transformations using engineered enzymes offer exquisite selectivity under mild conditions, though substrate scope limitations currently restrict their application to specific transformations [27] [26].
Energy-efficient processes including microwave-assisted synthesis and continuous flow methodologies reduce energy consumption while often improving reaction rates and selectivity [27] [24]. Microwave heating enables rapid, uniform heating that can improve yields while reducing reaction times, making processes more energy-efficient [24].
Waste minimization approaches focus on cascade reactions and one-pot procedures that eliminate intermediate isolation and purification steps [27] [26]. The nitro-Mannich/lactamization cascade exemplifies this approach, forming multiple bonds and rings in a single operation while minimizing waste generation [9] [10].
Renewable feedstock utilization remains an active area of development, with efforts focused on deriving key starting materials from bio-based sources rather than petroleum-derived precursors [27] [26]. While still in early stages, these approaches promise to reduce the environmental footprint of Abecarnil synthesis by utilizing renewable carbon sources [26].